molecular formula C15H14FN3O2S B6084891 2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

Cat. No.: B6084891
M. Wt: 319.4 g/mol
InChI Key: MQDYAQSVZBFGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione typically involves a multi-step process. One efficient method reported involves a Biginelli-type reaction. This reaction includes the condensation of aryl aldehydes with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction conditions usually require moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted fluorophenyl derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly as a scaffold for drug development targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, making it a valuable tool for studying cellular processes and developing new therapeutics .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of the fused rings.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, offering different chemical properties and applications.

    Pyrano[2,3-d]pyrimidines: These compounds include a pyran ring fused to a pyrimidine ring, providing unique reactivity and biological activity.

Uniqueness

2-Ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione stands out due to its specific substituents, such as the ethylsulfanyl and fluorophenyl groups. These groups enhance its chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-2-22-15-18-13-12(14(21)19-15)10(7-11(20)17-13)8-3-5-9(16)6-4-8/h3-6,10H,2,7H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDYAQSVZBFGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.